(4-(Pyridin-2-YL)phenyl)methanol
Overview
Description
(4-(Pyridin-2-YL)phenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
(4-pyridin-2-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESAKUXOHCFPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363913 | |
Record name | [4-(Pyridin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98061-39-3 | |
Record name | [4-(Pyridin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-(Pyridin-2-YL)phenyl)methanol contribute to the metal ion sensing ability of the iridium(III) complex?
A1: In the study, this compound, abbreviated as "ppm," acts as a ligand in the iridium(III) complex [Ir(ppm)2(pbi)]. While the primary metal ion sensing is attributed to the nitrogen atom of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole (pbi) ligand, the researchers investigated the role of the hydroxyl group in ppm. They found that the reduced analogue [Ir(ppm)2(bpy)][Cl], where bpy represents 2,2'-bipyridine, showed a slight ability to detect some metal ions (Ag+, Ca2+, Ni2+, and Zn2+). This suggests that the hydroxyl oxygen in ppm might play a minor role in semi-coordinating with specific metal ions, albeit weaker than the interaction with the nitrogen atom of pbi. []
Q2: Are there any computational studies performed on the iridium(III) complex containing this compound?
A2: Yes, the researchers employed density functional theory (DFT) calculations using the B3LYP correlation-exchange functional and 6-31G* basis set to study the interactions of the iridium(III) complexes with metal ions. These calculations successfully predicted the direction of shifts (red or blue) in the UV-Vis absorbance spectra upon metal ion binding. This highlights the utility of computational methods in understanding the sensing mechanism and predicting the optical response of these complexes. []
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